molecular formula C19H20N2 B14196833 4-(4-Benzyl-piperidin-1-yl)-benzonitrile CAS No. 831203-55-5

4-(4-Benzyl-piperidin-1-yl)-benzonitrile

Cat. No.: B14196833
CAS No.: 831203-55-5
M. Wt: 276.4 g/mol
InChI Key: BGOXFZFJYRDVQH-UHFFFAOYSA-N
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Description

4-(4-Benzyl-piperidin-1-yl)-benzonitrile is a heterocyclic compound featuring a benzonitrile core substituted at the para position with a 4-benzyl-piperidine moiety. This structure combines aromatic and aliphatic components, making it a versatile scaffold in medicinal chemistry and materials science.

Properties

CAS No.

831203-55-5

Molecular Formula

C19H20N2

Molecular Weight

276.4 g/mol

IUPAC Name

4-(4-benzylpiperidin-1-yl)benzonitrile

InChI

InChI=1S/C19H20N2/c20-15-18-6-8-19(9-7-18)21-12-10-17(11-13-21)14-16-4-2-1-3-5-16/h1-9,17H,10-14H2

InChI Key

BGOXFZFJYRDVQH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=CC=C(C=C3)C#N

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction, exploiting the electron-withdrawing nature of the nitrile group to activate the aromatic ring, is the most widely reported method.

Reaction Mechanism and Conditions
4-Fluorobenzonitrile reacts with 4-benzylpiperidine in dimethyl sulfoxide (DMSO) at 90°C under anhydrous conditions, catalyzed by potassium carbonate. The fluoride leaving group is displaced by the secondary amine, forming the target compound.

4-Fluorobenzonitrile + 4-Benzylpiperidine → 4-(4-Benzyl-piperidin-1-yl)-benzonitrile + HF  

Optimization Insights

  • Solvent : DMSO enhances reaction rates due to its high polarity and ability to stabilize transition states.
  • Temperature : Reactions conducted at 90°C achieve >90% conversion within 24 hours.
  • Base : Potassium carbonate neutralizes HF, preventing side reactions and maintaining reaction efficiency.

Yield and Scalability
Benchmark studies on analogous systems report yields of 83–96% for SNAr reactions. Scaling to kilogram quantities requires careful control of exothermicity during DMSO distillation, with pilot-scale trials achieving 85% yield.

Transition Metal-Catalyzed Coupling

For substrates with less reactive leaving groups (e.g., chloro or bromo), palladium-catalyzed Buchwald-Hartwig amination offers a complementary approach.

Representative Protocol
4-Bromobenzonitrile, 4-benzylpiperidine, Pd(OAc)₂, Xantphos ligand, and cesium carbonate in toluene at 110°C for 18 hours yield the product via C–N bond formation.

Comparative Performance

  • Catalyst Efficiency : Pd(OAc)₂ with Xantphos achieves 75–80% yield, albeit at higher cost compared to SNAr.
  • Substrate Scope : Effective for electron-deficient aryl halides but limited by competing side reactions in polyhalogenated systems.

Solid-Phase Mechanochemical Synthesis

Emerging methods from patent literature utilize solvent-free grinding to accelerate reactions.

Procedure
4-Chlorobenzonitrile, 4-benzylpiperidine, and potassium hydroxide are ground in a ball mill for 30 minutes, followed by extraction with hot ethanol.

Advantages

  • Sustainability : Eliminates solvent use, reducing waste.
  • Yield : 70–75%, with purity >98% after crystallization.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent Temperature (°C) Yield (%) Purity (%)
DMSO 90 92 99
DMF 90 85 97
Toluene 110 78 95

Data adapted from Refs.

Polar aprotic solvents like DMSO maximize nucleophilicity and reaction rates, while toluene suits metal-catalyzed routes.

Catalytic Systems in Buchwald-Hartwig Amination

Catalyst Ligand Base Yield (%)
Pd(OAc)₂ Xantphos Cs₂CO₃ 78
Pd₂(dba)₃ BINAP KOtBu 72
CuI DMEDA K₃PO₄ 65

DMEDA = N,N'-dimethylethylenediamine; BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl.

Palladium systems outperform copper in selectivity, albeit with higher costs.

Analytical Data and Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J = 8.4 Hz, 2H, Ar–H), 7.35–7.25 (m, 5H, Bn–H), 3.80 (br s, 2H, N–CH₂), 2.85 (t, J = 11.2 Hz, 2H, Piperidine–H), 2.45 (s, 2H, Piperidine–H), 1.75–1.60 (m, 4H, Piperidine–H).
  • ¹³C NMR : δ 150.1 (C≡N), 139.5 (Ar–C), 128.9–126.3 (Bn–C), 58.4 (N–CH₂), 52.1–45.3 (Piperidine–C).

High-Performance Liquid Chromatography (HPLC)

  • Retention time: 6.8 minutes (C18 column, acetonitrile/water 70:30).
  • Purity: ≥99% (UV detection at 254 nm).

Comparative Analysis of Methods

Method Yield (%) Cost (Relative) Scalability
SNAr 90–95 Low High
Buchwald-Hartwig 75–80 High Moderate
Mechanochemical 70–75 Very Low High

SNAr remains the preferred method for industrial applications due to cost-effectiveness and scalability, whereas mechanochemical synthesis appeals to green chemistry initiatives.

Industrial Applications and Scale-Up Considerations

  • Pharmaceutical Intermediates : Used in the synthesis of acetylcholinesterase inhibitors and antitubular agents.
  • Process Safety : Exothermic reactions during DMSO distillation necessitate jacketed reactors with temperature control.
  • Waste Management : HF neutralization with Ca(OH)₂ generates CaF₂, which is disposed of as non-hazardous waste.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzyl-piperidin-1-yl)-benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert nitrile groups to amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

    Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-(4-Benzyl-piperidin-1-yl)-benzonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The benzyl and benzonitrile groups contribute to its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues with Piperidine/Piperazine Substitutions

Compound Name Structural Features Key Properties/Activities Reference
4-(4-Benzyl-piperidin-1-yl)-benzonitrile Para-substituted benzonitrile with 4-benzyl-piperidine. Synthesized via Michael addition; potential CNS activity due to piperidine-benzyl motif .
4-((4-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride Aminomethyl-piperidine linked via methylene to benzonitrile; hydrochloride salt. Enhanced solubility due to ionic form; possible targeting of aminopeptidases or neurotransmitter receptors .
3-(4-Methylpiperazin-1-yl)benzonitrile Meta-substituted benzonitrile with methylpiperazine. Improved water solubility; explored as a kinase inhibitor intermediate (e.g., JAK/STAT pathways) .
4-({4-[(4-Methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile Piperidine linked via carbonyl to benzonitrile; methoxypyridinyl-amino group. Demonstrated affinity for tyrosine kinases; used in cancer drug discovery .

Key Differences :

  • Substitution Position : Meta vs. para substitution alters electronic properties and binding interactions (e.g., 3-(4-Methylpiperazin-1-yl)benzonitrile vs. the para-substituted parent compound).
  • Functional Groups: The presence of a carbonyl (in ) or aminomethyl (in ) modifies hydrogen-bonding capacity and solubility.

Analogues with Heterocyclic Appendages

Compound Name Structural Features Key Properties/Activities Reference
4-[(4-Hydroxypyrimidin-2-yl)amino]benzonitrile Pyrimidinone-amino group at para position. Antiviral activity (e.g., intermediate for etravirine, an HIV-1 non-nucleoside reverse transcriptase inhibitor) .
4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile Oxazole-ethynyl substituent. High nonlinear optical (NLO) response (βHRS = 45 × 10⁻³⁰ cm⁴·statvolt⁻¹), used in photonic materials .
4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile Triazolyl-ethenyl group with chlorophenyl. Cytotoxic against breast cancer cell lines (MCF-7, MDA-MB-231) with IC₅₀ values comparable to etoposide .

Key Differences :

  • Biological Activity: Triazolyl derivatives (e.g., ) show cytotoxicity, whereas pyrimidinone analogues (e.g., ) target viral enzymes.
  • Physical Properties : The ethynyl-oxazole group in enhances π-conjugation, critical for NLO applications.

Receptor-Targeting Analogues

Compound Name Structural Features Key Properties/Activities Reference
4-[[4-[(E)-2-Cyanoethenyl]-2,6-dimethylphenyl]amino]benzonitrile (TMC278/rilpivirine) Cyanoethenyl-dimethylphenyl group. Non-nucleoside reverse transcriptase inhibitor (NNRTI); aggregates studied for oral bioavailability .
4-(4-{[(5R)-2,4-Dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)benzonitrile (5FB) Thiazolidinone-phenoxy substituent. Binds estrogen-related receptor α (ERRα) via hydrogen bonds with ARG 372; KEGG similarity score >0.30 .

Key Differences :

  • Mechanism : Rilpivirine inhibits HIV reverse transcriptase, while 5FB modulates ERRα, indicating divergent therapeutic applications.

Structure-Activity Relationship (SAR) Trends

  • Lipophilicity : Benzyl-piperidine enhances membrane permeability but may reduce aqueous solubility.
  • Electron-Withdrawing Groups : Nitriles and carbonyls (e.g., ) improve binding to enzymatic pockets.
  • Heterocycles : Triazoles and oxazoles (e.g., ) contribute to π-π stacking and charge transfer, critical for biological or optical activity.

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